![molecular formula C18H13N3O3S B2506411 methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate CAS No. 892284-23-0](/img/structure/B2506411.png)
methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate
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Overview
Description
“Methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate” is a chemical compound . Unfortunately, there’s not much detailed information available about this specific compound in the search results.
Molecular Structure Analysis
The molecular formula of this compound is C18H13N3O3S, and its molecular weight is 351.38 . The specific molecular structure is not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Compounds similar to methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate have been synthesized through various chemical reactions, including condensation and cyclization processes, using different reagents and conditions (Gakhar et al., 1982), (Gakhar et al., 1983).
- Structural Characterization : These compounds have been structurally characterized using techniques such as IR, PMR, and X-ray diffraction, providing insights into their molecular configurations and confirming their chemical structures (Kurasawa et al., 1996), (Goh et al., 2010).
Potential Applications in Heterocyclic Chemistry
- Derivative Synthesis : These compounds serve as precursors for synthesizing a wide range of heterocyclic derivatives, which are of significant interest in the field of organic chemistry (Govindan et al., 2022), (Fun et al., 2011).
- Photochemical Synthesis : These compounds are also involved in photoinduced heterocyclization, demonstrating their potential in photochemical synthesis techniques (Budruev et al., 2021).
Pharmacological Potential
- Pharmacological Screening : Some derivatives have been synthesized and subjected to pharmacological screening, hinting at possible medical or pharmacological applications, although this is outside the scope of our current focus (Santagati et al., 2000).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds make them precise pharmacophores with a bioactive profile, as they can make specific interactions with different target receptors .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it can be inferred that multiple biochemical pathways might be affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies of similar compounds have been summarized, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
The diverse pharmacological activities of similar compounds suggest that they may have a wide range of molecular and cellular effects .
Action Environment
The structure-activity relationship of similar compounds suggests that their activity may be influenced by various factors, including the chemical environment and the presence of other molecules .
properties
IUPAC Name |
methyl 6-oxo-3-phenyl-2H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-24-17(23)12-7-8-13-14(9-12)19-18-21(16(13)22)20-15(10-25-18)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJUCPRDDMEBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SCC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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